N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide

Catalog No.
S14679133
CAS No.
92435-84-2
M.F
C15H13Cl2NO
M. Wt
294.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide

CAS Number

92435-84-2

Product Name

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide

IUPAC Name

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

InChI

InChI=1S/C15H13Cl2NO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2

InChI Key

RVWSXCONPAHIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CCl

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a 4-chlorophenyl moiety attached to an acetamide backbone. Its molecular formula is C15H14Cl2N2OC_{15}H_{14}Cl_2N_2O, and it has a molecular weight of approximately 304.19 g/mol. The compound exhibits notable physical properties, including a melting point of 168°C and a boiling point of around 368.8°C at 760 mmHg .

The compound's structure can be represented as follows:

N benzyl 2 chloro N 4 chlorophenyl acetamide\text{N benzyl 2 chloro N 4 chlorophenyl acetamide}

This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxide derivatives or reduced to yield amine derivatives.
  • Hydrolysis: The amide bond may hydrolyze in acidic or basic conditions, producing the corresponding carboxylic acid and amine .

These reactions highlight the compound's versatility in synthetic chemistry.

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide has been studied for its biological activities, particularly its antifungal properties. Compounds with similar structures have shown effectiveness against various fungal strains, indicating potential applications in treating fungal infections. For instance, derivatives of related compounds have been reported to inhibit fungal growth with minimal inhibitory concentration values suggesting significant biological efficacy .

The synthesis of N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide typically involves the following steps:

  • Formation of Intermediate: Benzylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-benzyl-2-chloroacetamide.
  • Coupling Reaction: The intermediate is then treated with 4-chlorophenylamine under controlled conditions to yield the final product.

This synthesis can be conducted using solvents like dichloromethane or toluene, often requiring heating to facilitate the reaction.

N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its antifungal properties, it may be developed into pharmaceutical agents targeting fungal infections.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research: The compound is utilized in studies exploring structure-activity relationships in drug development.

Interaction studies involving N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide focus on its binding affinities and biological activities against specific targets. Research indicates that compounds with similar structures exhibit significant interactions with enzymes related to fungal metabolism, suggesting that this compound may also interact similarly, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamideC15H14ClFC_{15}H_{14}ClFContains fluorine, potentially altering activity
2-Chloro-N-(4-chlorobenzyl)acetamideC15H14Cl2NC_{15}H_{14}Cl_2NSimilar chlorine substitution pattern
2-Chloro-N-(4-methylphenyl)acetamideC15H16ClNC_{15}H_{16}ClNMethyl group instead of chlorine

Uniqueness

What sets N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide apart from these compounds is its specific arrangement of substituents that may influence its biological activity and chemical reactivity. The presence of both chloro and chlorophenyl groups enhances its potential for diverse interactions in medicinal applications compared to other derivatives.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

293.0374194 g/mol

Monoisotopic Mass

293.0374194 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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